ethyl 4-{[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}benzoate
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Overview
Description
ETHYL 4-[(5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)AMINO]BENZOATE is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[(5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)AMINO]BENZOATE typically involves the condensation of 5-nitro-2-oxoindoline with ethyl 4-aminobenzoate under acidic or basic conditions . The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid or sodium acetate, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of ETHYL 4-[(5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)AMINO]BENZOATE may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact. Key factors in industrial production include the selection of efficient catalysts, reaction conditions, and purification techniques .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[(5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)AMINO]BENZOATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives with altered biological activities.
Common Reagents and Conditions
Common reagents used in the reactions of ETHYL 4-[(5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)AMINO]BENZOATE include hydrogen gas, palladium catalysts, sodium borohydride, and various acids and bases. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations .
Major Products
The major products formed from the reactions of ETHYL 4-[(5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)AMINO]BENZOATE include reduced derivatives, substituted carboxylic acids, and other functionalized indole compounds.
Scientific Research Applications
Mechanism of Action
The mechanism of action of ETHYL 4-[(5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)AMINO]BENZOATE involves its interaction with specific molecular targets and pathways in biological systems. The compound’s nitro group and indole moiety play key roles in its biological activity. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The indole moiety can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
ETHYL 4-[(5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)AMINO]BENZOATE can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.
5-Nitroindole: A compound with antimicrobial and antiviral activities.
The uniqueness of ETHYL 4-[(5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)AMINO]BENZOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C17H13N3O5 |
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Molecular Weight |
339.30 g/mol |
IUPAC Name |
ethyl 4-[(5-nitro-2-oxo-1H-indol-3-ylidene)amino]benzoate |
InChI |
InChI=1S/C17H13N3O5/c1-2-25-17(22)10-3-5-11(6-4-10)18-15-13-9-12(20(23)24)7-8-14(13)19-16(15)21/h3-9H,2H2,1H3,(H,18,19,21) |
InChI Key |
GYELWOZYPPGGTI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2C3=C(C=CC(=C3)[N+](=O)[O-])NC2=O |
Origin of Product |
United States |
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